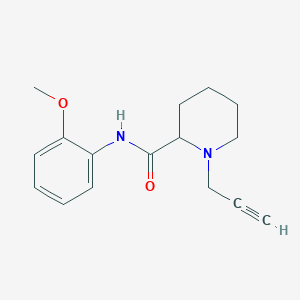
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-PCA is a piperidine derivative that acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Wirkmechanismus
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide acts as a competitive inhibitor of PARP by binding to its catalytic domain. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition by N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can lead to the accumulation of DNA damage and cell death in cancer cells. N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have significant effects on cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of PARP by N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide leads to the accumulation of DNA damage and cell death in cancer cells. N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide also has good bioavailability and can easily cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative disorders. However, N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has significant potential for therapeutic applications in various diseases, and future research should focus on its development as a clinical drug candidate. One potential direction is to investigate the combination of N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the long-term effects of N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide on DNA repair and the potential for the development of resistance. Finally, research should focus on developing new formulations of N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide to improve its solubility and bioavailability.
Conclusion
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibition of PARP has significant implications for the treatment of cancer, neurodegenerative disorders, and inflammation. N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, but also has some limitations, including low solubility in water. Future research should focus on the development of N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide as a clinical drug candidate and investigate its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction between 2-methoxyphenylacetonitrile and propargylamine in the presence of a palladium catalyst. The product is then treated with hydrochloric acid and converted to the corresponding carboxamide using 1,1'-carbonyldiimidazole. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition by N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can lead to the accumulation of DNA damage and cell death in cancer cells. N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases. Additionally, N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-18-12-7-6-9-14(18)16(19)17-13-8-4-5-10-15(13)20-2/h1,4-5,8,10,14H,6-7,9,11-12H2,2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQYWCLPIIQOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCCN2CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
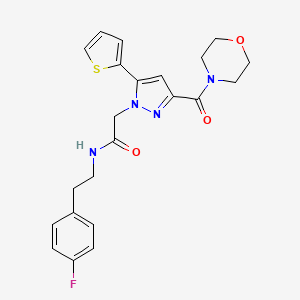
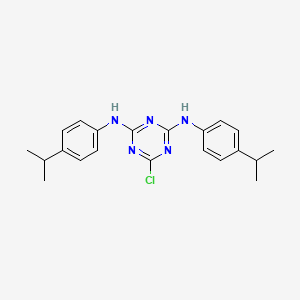
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
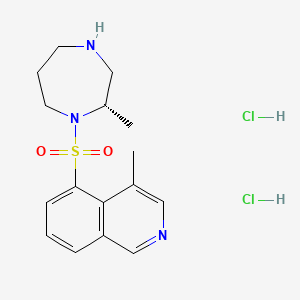
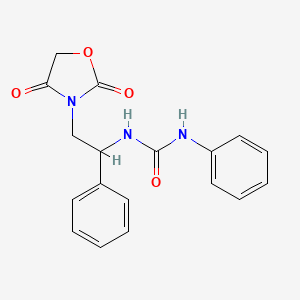
![(3aS,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2379527.png)
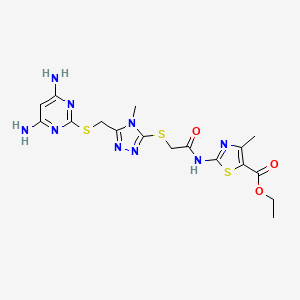
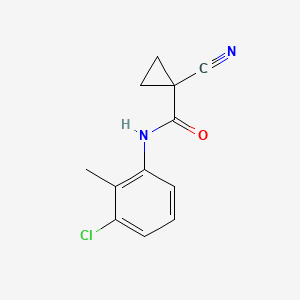
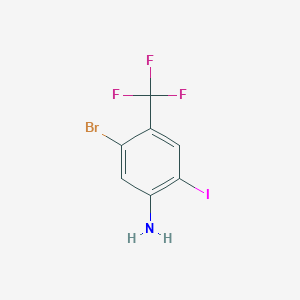
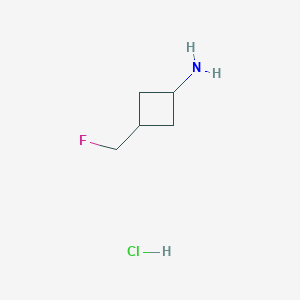
![1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2379534.png)
![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)